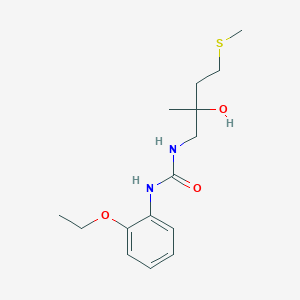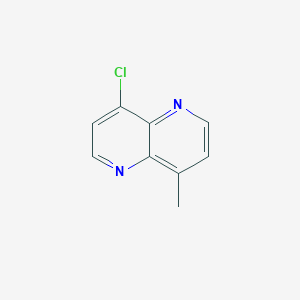
2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound characterized by its intricate molecular structure
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibit cyclin-dependent kinase 4 (cdk4) and ampk-related kinase 5 (ark5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .
Mode of Action
This inhibition can lead to changes in cellular processes controlled by these kinases, such as cell cycle progression and energy metabolism .
Biochemical Pathways
The inhibition of CDK4 can lead to cell cycle arrest, preventing cells from proliferating . On the other hand, the inhibition of ARK5 can affect energy metabolism pathways, potentially leading to changes in cellular energy levels .
Result of Action
The result of the compound’s action would depend on the specific cellular context. Given its potential targets, it could lead to cell cycle arrest (due to cdk4 inhibition) and changes in energy metabolism (due to ark5 inhibition) . These effects could potentially lead to the death of cancer cells, given that uncontrolled cell proliferation and altered energy metabolism are hallmarks of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the cyclopentyl and cyclopropylthiazol moieties. These components are then combined through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases or acids, and the process may be carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques may also be employed to enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone is used to study enzyme inhibition and receptor binding. Its structural complexity makes it a valuable tool for probing biological pathways and mechanisms.
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry: In industry, this compound is utilized in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparaison Avec Des Composés Similaires
2-Cyclopentyl-1-(4-(thiazol-2-yl)methyl)piperazin-1-yl)ethanone
2-Cyclopentyl-1-(4-(benzothiazol-2-yl)methyl)piperazin-1-yl)ethanone
2-Cyclopentyl-1-(4-(imidazol-2-yl)methyl)piperazin-1-yl)ethanone
Uniqueness: 2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone stands out due to its unique cyclopropylthiazol moiety, which imparts distinct chemical and biological properties compared to its analogs
Propriétés
IUPAC Name |
2-cyclopentyl-1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c22-18(11-14-3-1-2-4-14)21-9-7-20(8-10-21)12-17-19-16(13-23-17)15-5-6-15/h13-15H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACXSTHPEVFGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Chlorophenyl)sulfanyl]-5-phenylnicotinonitrile](/img/structure/B2867442.png)
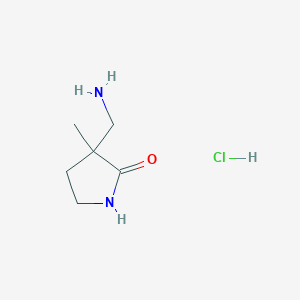
![methyl 2-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2867445.png)
![4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2867446.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B2867448.png)
![4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2867449.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2867451.png)
![4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2867453.png)
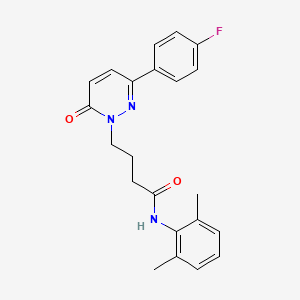
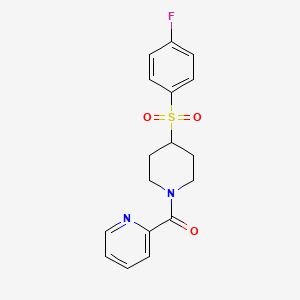
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867458.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2867460.png)
